4-(3,5-Dichlorophenyl)but-3-en-2-one 4-(3,5-Dichlorophenyl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216480
InChI: InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h2-6H,1H3/b3-2+
SMILES:
Molecular Formula: C10H8Cl2O
Molecular Weight: 215.07 g/mol

4-(3,5-Dichlorophenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC18216480

Molecular Formula: C10H8Cl2O

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dichlorophenyl)but-3-en-2-one -

Specification

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
IUPAC Name (E)-4-(3,5-dichlorophenyl)but-3-en-2-one
Standard InChI InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h2-6H,1H3/b3-2+
Standard InChI Key HUFNZQXJULCVSL-NSCUHMNNSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC(=CC(=C1)Cl)Cl
Canonical SMILES CC(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Introduction

Synthetic Methodologies

Aldol Condensation

The primary synthesis route involves aldol condensation between acetone and 3,4-dichlorobenzaldehyde. This reaction proceeds under acidic or basic catalysis, forming the conjugated enone via dehydration . The mechanism involves:

  • Deprotonation of acetone to form an enolate.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to generate the α,β-unsaturated ketone.

Optimized conditions reported in the patent literature (RU2482105C1) use styrene and acetic anhydride in a molar ratio of 1:2–4, catalyzed by Al₂O₃ at 120–130°C . This method achieves high yields by leveraging the catalyst’s surface acidity to promote dehydration .

Applications in Pharmaceutical Chemistry

4-(3,4-Dichlorophenyl)but-3-en-2-one serves as a precursor in synthesizing bioactive molecules. Its dichlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the enone moiety enables Michael additions for functionalization . Notable applications include:

  • Antimicrobial Agents: Chlorinated aromatics exhibit broad-spectrum activity against bacteria and fungi. For example, (3,5-dichlorophenyl)(4-propylphenyl)methanone (CAS 951887-93-7) demonstrates potent antibiotic properties .

  • Kinase Inhibitors: The enone system can form covalent bonds with cysteine residues in kinase active sites, a strategy employed in targeted cancer therapies .

SupplierPackagingPrice (USD)
TRC250 mg$265
BroadPharm1 g$390
SynQuest Labs500 mg$576

These costs underscore the demand for efficient synthetic protocols to reduce production expenses .

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